4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure that includes a triazole ring fused with a pyrazine moiety, making it a versatile scaffold for the development of various biologically active molecules.
Scientific Research Applications
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
Antiviral Activity: Indole derivatives, including this compound, have demonstrated antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . The exact mechanism may involve interference with viral replication or entry.
Action Environment
Environmental factors (pH, temperature, etc.) may influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations affect solubility and ionization.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown potential anti-inflammatory properties The compound may interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Related compounds have shown to exhibit cytotoxic activities against certain cell lines . The compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with pyrazine-2-carboxylic acid. The reaction is usually carried out in an ethanolic medium with a catalytic amount of acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds share a similar pyrazole ring structure and are known for their diverse pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Properties
IUPAC Name |
4-amino-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJJHXUUVZDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388288 | |
Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124991-69-1 | |
Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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